molecular formula C10H16BNO5 B13975454 (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid CAS No. 1103862-09-4

(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid

Cat. No.: B13975454
CAS No.: 1103862-09-4
M. Wt: 241.05 g/mol
InChI Key: YGTKWCOUSKBBDO-UHFFFAOYSA-N
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Description

(5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid: is an organoboron compound that features a pyridine ring substituted with a boronic acid group and a triethylene glycol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Tetrahydrofuran, dimethylformamide, and water are frequently used.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The primary mechanism of action for (5-(2-(2-Methoxyethoxy)ethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic group.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

1103862-09-4

Molecular Formula

C10H16BNO5

Molecular Weight

241.05 g/mol

IUPAC Name

[5-[2-(2-methoxyethoxy)ethoxy]pyridin-3-yl]boronic acid

InChI

InChI=1S/C10H16BNO5/c1-15-2-3-16-4-5-17-10-6-9(11(13)14)7-12-8-10/h6-8,13-14H,2-5H2,1H3

InChI Key

YGTKWCOUSKBBDO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)OCCOCCOC)(O)O

Origin of Product

United States

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